1-Methyl-1H-1-benzoborole
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Overview
Description
1-Methyl-1H-1-benzoborole is a heterocyclic compound that contains a boron atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1-benzoborole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with boron trichloride, followed by cyclization to form the benzoborole ring. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the hydrolysis of boron trichloride .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1-benzoborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoborole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Boronic acids and boronates.
Reduction: Borohydrides.
Substitution: Functionalized benzoborole derivatives.
Scientific Research Applications
1-Methyl-1H-1-benzoborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1-benzoborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A heterocyclic compound with nitrogen atoms instead of boron.
1-Methyl-1H-benzimidazole: Contains a fused benzene and imidazole ring, similar to benzoborole but with nitrogen atoms.
1-Methyl-1H-pyrrole: A simpler heterocycle with a single nitrogen atom.
Uniqueness: 1-Methyl-1H-1-benzoborole is unique due to the presence of the boron atom, which imparts distinct electronic properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for applications requiring specific electronic characteristics and reactivity .
Properties
CAS No. |
819802-24-9 |
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Molecular Formula |
C9H9B |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
1-methyl-1-benzoborole |
InChI |
InChI=1S/C9H9B/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |
InChI Key |
VSUKYDGWBPOUKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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